molecular formula C17H22FN3O B5673193 N-[(3R,4S)-4-cyclopropyl-1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]cyclobutanecarboxamide

N-[(3R,4S)-4-cyclopropyl-1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]cyclobutanecarboxamide

Cat. No.: B5673193
M. Wt: 303.37 g/mol
InChI Key: XREVRIFKZQPKSC-HIFRSBDPSA-N
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Description

N-[(3R,4S)-4-cyclopropyl-1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]cyclobutanecarboxamide is a complex organic compound featuring a pyrrolidine ring, a cyclopropyl group, and a fluoropyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R,4S)-4-cyclopropyl-1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]cyclobutanecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the cyclopropyl and fluoropyridine groups. Common reagents used in these reactions include organometallic reagents, halogenating agents, and coupling catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(3R,4S)-4-cyclopropyl-1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]cyclobutanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.

Scientific Research Applications

N-[(3R,4S)-4-cyclopropyl-1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]cyclobutanecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3R,4S)-4-cyclopropyl-1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolizines and pyrrolidine-2-one.

    Cyclopropyl Compounds: Molecules containing cyclopropyl groups, which contribute to the compound’s unique properties.

    Fluoropyridine Compounds: Compounds with fluoropyridine moieties, known for their biological activities.

Uniqueness

N-[(3R,4S)-4-cyclopropyl-1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]cyclobutanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(3R,4S)-4-cyclopropyl-1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O/c18-14-5-2-8-19-16(14)21-9-13(11-6-7-11)15(10-21)20-17(22)12-3-1-4-12/h2,5,8,11-13,15H,1,3-4,6-7,9-10H2,(H,20,22)/t13-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREVRIFKZQPKSC-HIFRSBDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2CN(CC2C3CC3)C4=C(C=CC=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)C(=O)N[C@H]2CN(C[C@@H]2C3CC3)C4=C(C=CC=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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